Atpenin A5

Description

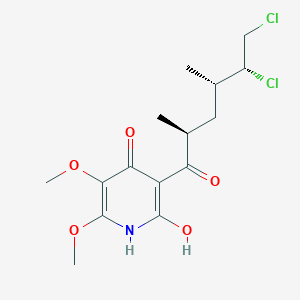

from Penicillium sp. FO-125; MW C15-H21-N-O5-Cl2

Properties

IUPAC Name |

3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-4-hydroxy-5,6-dimethoxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Cl2NO5/c1-7(9(17)6-16)5-8(2)11(19)10-12(20)13(22-3)15(23-4)18-14(10)21/h7-9H,5-6H2,1-4H3,(H2,18,20,21)/t7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVULNOOPECCZRG-CIUDSAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O)C(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[C@H](C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O)[C@H](CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152478 | |

| Record name | Atpenin A5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119509-24-9 | |

| Record name | Atpenin A 5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119509-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atpenin A5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119509249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atpenin A5 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04631 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Atpenin A5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Atpenin A5: A Technical Guide to its Fungal Origin and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atpenin A5, a potent and highly specific inhibitor of mitochondrial complex II (succinate-ubiquinone oxidoreductase), is a fungal metabolite with significant therapeutic potential. This technical guide provides an in-depth exploration of the origin of this compound, detailing its discovery, the producing organism, and its biosynthesis. Furthermore, this document elucidates its key biological activities, including its well-established role in cardioprotection and its emerging application in oncology. Detailed experimental protocols for the isolation of this compound, the assessment of its inhibitory effect on mitochondrial complex II, and the evaluation of its cardioprotective effects are provided. Quantitative data on its biological potency are summarized, and key signaling pathways are visualized to facilitate a comprehensive understanding of its mechanism of action.

Origin and Discovery

This compound is a natural product belonging to the atpenin class of antifungal antibiotics. It was first isolated from the culture broth of the soil fungus Penicillium sp. strain FO-125.[1][2][3] The atpenin complex, which includes Atpenin A4, A5, and B, was initially identified based on its activity against filamentous fungi, particularly Trichophyton sp.[1][2] Subsequent research revealed that the potent biological activity of atpenins stems from their highly specific inhibition of mitochondrial complex II.[4]

Producing Organism and Fermentation

The filamentous fungus Penicillium sp. FO-125 is the natural source of this compound. While detailed fermentation protocols for industrial-scale production are proprietary, laboratory-scale cultivation can be achieved to obtain the compound for research purposes.

Experimental Protocol: Cultivation of Penicillium sp. FO-125 for this compound Production

This protocol outlines the general steps for the cultivation of Penicillium sp. FO-125. Optimization of media components and culture conditions may be required to enhance the yield of this compound.

Materials:

-

Penicillium sp. FO-125 culture

-

Potato Dextrose Agar (PDA) plates

-

Seed culture medium (e.g., Potato Dextrose Broth)

-

Production culture medium (specific composition may vary, but a rich medium containing glucose, yeast extract, and peptone is a common starting point)

-

Sterile flasks and culture tubes

-

Incubator shaker

Procedure:

-

Strain Activation: Aseptically transfer a small piece of the Penicillium sp. FO-125 mycelium from a stock culture onto a fresh PDA plate. Incubate at 25-28°C for 5-7 days, or until sufficient fungal growth and sporulation are observed.

-

Seed Culture Preparation: Inoculate a flask containing sterile seed culture medium with spores or a mycelial plug from the PDA plate. Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days to generate a dense mycelial suspension.

-

Production Culture: Inoculate a larger volume of sterile production medium with the seed culture (typically a 5-10% v/v inoculum). Incubate under the same conditions as the seed culture for 5-7 days. The production of this compound will occur during the stationary phase of fungal growth.

-

Monitoring: Monitor the culture periodically for growth and contamination. The production of this compound can be monitored by taking small aliquots of the culture broth, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by High-Performance Liquid Chromatography (HPLC).

Biosynthesis of this compound

The biosynthesis of this compound follows a complex pathway involving a polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) hybrid enzyme.[5] The biosynthetic gene cluster responsible for the production of atpenin-like compounds has been identified in several fungal species.[5][6] The pathway involves the iterative action of several enzymes, including methyltransferases and flavin-dependent monooxygenases, to construct the characteristic substituted pyridinone core and the chlorinated aliphatic side chain.[5]

Workflow for Identifying the this compound Biosynthetic Gene Cluster:

References

- 1. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atpenins, new antifungal antibiotics produced by Penicillium sp. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The structures of atpenins A4, A5 and B, new antifungal antibiotics produced by Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iterative Catalysis in the Biosynthesis of Mitochondrial Complex II Inhibitors Harzianopyridone and Atpenin B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "CHARACTERIZING THE this compound-LIKE BIOSYNTHETIC GENE CLUSTER IN THE NO" by Cole Richard Sawyer [trace.tennessee.edu]

Atpenin A5: A Technical Guide to its Discovery, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atpenin A5 is a potent and highly specific inhibitor of mitochondrial complex II (succinate-ubiquinone oxidoreductase), a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2] Isolated from the soil fungus Penicillium sp., this compound has become an invaluable pharmacological tool for studying mitochondrial function and a lead compound in the development of novel therapeutics for a range of diseases, including cancer and ischemia-reperfusion injury.[3][4] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols and quantitative data for researchers in the field.

The atpenins were first discovered as a complex of new antifungal antibiotics produced by Penicillium sp. strain FO-125.[5] Subsequent studies revealed their powerful and specific inhibitory action against mitochondrial complex II, with this compound being one of the most potent analogues.[1] Its high affinity for the ubiquinone-binding site (Q-site) of complex II distinguishes it from other inhibitors and makes it a precise molecular probe for dissecting the enzyme's function and role in cellular physiology and pathology.[1]

Physicochemical Properties and Inhibitory Activity

This compound is a pyridone derivative with a distinct chemical structure that contributes to its high-affinity binding to mitochondrial complex II. Its molecular formula is C₁₅H₂₁Cl₂NO₅.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₁Cl₂NO₅ | [5] |

| Molecular Weight | 366.2 g/mol | [6] |

| Appearance | White Powder | |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Chloroform. Insoluble in water. |

The inhibitory potency of this compound against mitochondrial complex II is remarkably high, with IC₅₀ values in the low nanomolar range, making it significantly more potent than other well-known complex II inhibitors like carboxin (B1668433) and TTFA.[1]

Table 2: In Vitro Inhibitory Potency (IC₅₀) of this compound

| Target Enzyme/System | Source | IC₅₀ Value (nM) | Reference |

| Mitochondrial Complex II | Mammalian Mitochondria | 3.7 | [6] |

| Mitochondrial Complex II | Nematode Mitochondria | 12 | [6] |

| Succinate (B1194679) Dehydrogenase (SDH) | Bovine Heart | 5.5 | [1] |

| Succinate-Ubiquinone Reductase (SQR) | Bovine Heart Mitochondria | ~10 | [7] |

| Mitochondrial Complex II | Rat Heart Mitochondria | 3.3 | [3] |

Experimental Protocols

This section provides detailed methodologies for the production, isolation, and characterization of this compound from Penicillium sp. and for assaying its inhibitory activity.

Fermentation of Penicillium sp. FO-125

This protocol describes the cultivation of Penicillium sp. FO-125 for the production of this compound.[1]

-

Producing Organism: Penicillium sp. FO-125

-

Production Medium (per 100 ml):

-

Glucose: 1.0 g

-

Tryptone: 0.5 g

-

Yeast Extract: 0.3 g

-

Malt Extract: 0.3 g

-

Agar: 0.1 g

-

-

Procedure:

-

Prepare the production medium and adjust the pH to 6.0.

-

Dispense 100 ml of the medium into 500-ml Erlenmeyer flasks.

-

Sterilize the flasks by autoclaving.

-

Inoculate the flasks with Penicillium sp. FO-125.

-

Incubate the culture on a rotary shaker (210 rpm) at 27°C for 6 days.

-

Extraction and Isolation of this compound

This protocol details the multi-step purification of this compound from the fermentation broth.[1]

-

Materials:

-

Fermentation broth from Protocol 1

-

Ethyl acetate (B1210297)

-

Acetone

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography: n-hexane, ethyl acetate, chloroform, methanol

-

-

Procedure:

-

Centrifugation: Separate the fermentation broth into supernatant and mycelium by centrifugation.

-

Solvent Extraction:

-

Extract the supernatant with an equal volume of ethyl acetate.

-

Extract the mycelial pellet first with acetone, then with ethyl acetate.

-

-

Concentration: Combine all ethyl acetate extracts and concentrate to dryness under reduced pressure.

-

Silica Gel Chromatography:

-

Subject the dried extract to silica gel column chromatography.

-

Elute the column using a stepwise gradient of n-hexane and ethyl acetate.

-

Collect fractions and identify those with inhibitory activity against mitochondrial complex II.

-

-

Sephadex LH-20 Chromatography:

-

Pool and concentrate the active fractions.

-

Apply the concentrated sample to a Sephadex LH-20 column.

-

Elute with a chloroform-methanol (1:2) mixture to yield pure this compound.

-

-

Assay for Mitochondrial Complex II (SQR) Inhibition

This spectrophotometric assay measures the activity of succinate-ubiquinone reductase (SQR) to determine the inhibitory potency of compounds like this compound.[1]

-

Materials:

-

Isolated mitochondria (e.g., from bovine heart)

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

-

Potassium succinate (10 mM)

-

Potassium cyanide (1 mM) (to inhibit complex IV)

-

Ubiquinone analogue (e.g., UQ₂) (90 µM)

-

2,6-dichlorophenolindophenol (DCIP) (74 µM)

-

This compound stock solution (in DMSO)

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, UQ₂, DCIP, potassium cyanide, and the mitochondrial sample (e.g., 30 µg of protein).

-

Add varying concentrations of this compound (or DMSO for control) to the cuvettes.

-

Initiate the reaction by adding potassium succinate.

-

Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm.

-

Calculate the SQR activity using the molar extinction coefficient for DCIP (21 mM⁻¹⋅cm⁻¹ at 600 nm).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration.

-

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in the isolation and the mechanism of action of this compound.

Caption: Workflow for the isolation and purification of this compound.

Caption: Mechanism of action of this compound on Mitochondrial Complex II.

Conclusion

This compound stands out as a highly potent and specific inhibitor of mitochondrial complex II, discovered from Penicillium sp. Its unique mechanism of action, targeting the ubiquinone binding site, has made it an indispensable tool in mitochondrial research. The detailed protocols provided in this guide for its fermentation, isolation, and activity assessment offer a practical resource for researchers aiming to utilize this powerful molecule. As research into mitochondrial metabolism continues to uncover new therapeutic avenues for a multitude of diseases, the importance of precise molecular probes like this compound will undoubtedly continue to grow, facilitating new discoveries in both basic science and drug development.

References

- 1. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The complex II inhibitor this compound protects against cardiac ischemia-reperfusion injury via activation of mitochondrial KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atpenins, new antifungal antibiotics produced by Penicillium sp. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, ubiquinone-binding site mitochondrial complex II inhibitor (CAS 119509-24-9) | Abcam [abcam.com]

- 7. medchemexpress.com [medchemexpress.com]

The Architecture of an Antifungal Arsenal: A Technical Guide to the Biosynthesis of Atpenin A5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atpenin A5, a potent and highly specific inhibitor of the mitochondrial complex II (succinate-ubiquinone oxidoreductase), represents a class of fungal polyketides with significant therapeutic potential.[1][2] Originally isolated from Penicillium sp., its antifungal properties and unique mode of action have made it a subject of interest in drug discovery and development.[3] This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in fungi, consolidating current knowledge on the genetic and enzymatic machinery responsible for its assembly. The guide is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, fungal genetics, and drug development.

The this compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), a contiguous set of genes encoding all the necessary enzymes for the production of a specialized metabolite. While the specific BGC for this compound has been predicted in fungi such as Sphaerulina musiva, the closely related and well-characterized BGC of harzianopyridone (B32151) provides a robust model for understanding the key enzymatic players in this compound synthesis.[4][5]

The core of the this compound BGC is a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) enzyme, which is responsible for assembling the foundational carbon skeleton of the molecule from simple carboxylic acid and amino acid precursors. Following the initial assembly, a series of tailoring enzymes, including P450 monooxygenases, methyltransferases, and oxidoreductases, modify the polyketide intermediate to yield the final, biologically active this compound.

A proposed set of enzymes involved in the this compound biosynthetic pathway, based on the harzianopyridone model, is summarized in the table below.

| Gene (Harzianopyridone Model) | Enzyme Type | Proposed Function in this compound Biosynthesis |

| apnA (hypothetical) | PKS-NRPS | Iterative synthesis of the polyketide-amino acid hybrid backbone. |

| apnB (hypothetical) | O-methyltransferase | Iterative methylation to form the C5 and C6 methoxy (B1213986) groups.[5][6] |

| apnC (hypothetical) | Flavin-dependent monooxygenase (FMO) | Iterative oxidation steps.[5] |

| apnD (hypothetical) | Cytochrome P450 monooxygenase | N-hydroxylation and potential ring modifications.[5] |

| apnE (hypothetical) | Enoylreductase (ER) | Reduction of double bonds during polyketide chain assembly.[5] |

| apnF (hypothetical) | Flavin-dependent monooxygenase (FMO) | Tailoring oxidations.[5] |

| apnG (hypothetical) | Cytochrome P450 monooxygenase | Catalyzes ring expansion to form the pyridone core.[5] |

| apnH (hypothetical) | Transcription Factor | Regulation of gene expression within the BGC.[4] |

| apnI (hypothetical) | Halogenase | Dichlorination of the alkyl side chain. |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving chain elongation, cyclization, and a series of oxidative and tailoring modifications. The proposed pathway, illustrated in the diagram below, begins with the assembly of a polyketide chain by the PKS-NRPS hybrid enzyme.

A key feature of this pathway is the iterative nature of some of the tailoring enzymes.[5][6] For instance, a methyltransferase is proposed to act multiple times to install the two methoxy groups on the pyridone ring. Similarly, flavin-dependent monooxygenases are involved in multiple oxidative steps. A particularly intriguing aspect is the potential involvement of an N-methoxy group as a directing group to control the reactivity of the pyridone ring during biosynthesis, which is later removed.[5][6]

Quantitative Data: Biological Activity of this compound

This compound is a highly potent inhibitor of mitochondrial complex II. The following table summarizes key quantitative data on its inhibitory activity.

| Parameter | Organism/System | Value | Reference |

| IC50 (Complex II) | Nematode (A. suum) mitochondria | 12 nM | [7] |

| IC50 (Complex II) | Mammalian (bovine heart) mitochondria | 3.7 nM | [7] |

| IC50 (SQR Activity) | Bovine heart mitochondria | 3.6 nM | [2] |

| IC50 (SDH Activity) | Bovine heart mitochondria | 5.5 nM | [2] |

| Ki (vs. UQ2) | Bovine heart mitochondria | 1.8 nM | [2] |

| Ki' (vs. UQ2) | Bovine heart mitochondria | 4.3 nM | [2] |

SQR: Succinate-Ubiquinone Reductase; SDH: Succinate Dehydrogenase; UQ2: Ubiquinone-2

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression of the this compound BGC in Aspergillus

This protocol describes the general workflow for expressing the this compound BGC in a heterologous host like Aspergillus nidulans or Aspergillus oryzae to confirm gene function and isolate the resulting metabolites.

Materials:

-

High-fidelity DNA polymerase

-

Aspergillus expression vectors (e.g., AMA1-based plasmids)

-

Aspergillus host strain (e.g., A. nidulans, A. oryzae)

-

Protoplasting enzymes (e.g., lysing enzymes from Trichoderma harzianum)

-

Polyethylene glycol (PEG) solution

-

Selective growth media

-

Organic solvents for extraction (e.g., ethyl acetate)

-

HPLC and Mass Spectrometry equipment

Method:

-

BGC Amplification and Cloning: The entire this compound BGC is amplified from the genomic DNA of the producing fungus using long-range PCR. The amplified DNA is then cloned into a suitable Aspergillus expression vector, often using yeast-based recombination cloning for large DNA fragments.

-

Protoplast Preparation: The Aspergillus host is grown in liquid culture, and the mycelia are harvested. The cell walls are enzymatically digested to generate protoplasts.

-

Transformation: The BGC-containing plasmid is introduced into the protoplasts using a PEG-mediated transformation protocol.

-

Selection and Cultivation: Transformed protoplasts are regenerated on selective media. Positive transformants are then grown in larger-scale liquid or solid cultures to induce metabolite production.

-

Metabolite Analysis: The culture is extracted with an organic solvent, and the extract is analyzed by HPLC and mass spectrometry to detect the production of this compound and any biosynthetic intermediates.

Gene Knockout via CRISPR/Cas9

To determine the function of a specific gene within the BGC, a targeted gene knockout can be performed using the CRISPR/Cas9 system.

Materials:

-

Cas9 expression vector

-

sgRNA expression cassette

-

Donor DNA with a selectable marker flanked by homology arms to the target gene

-

Fungal protoplasts

-

PEG solution

-

Selective media

Method:

-

sgRNA Design: A specific single-guide RNA (sgRNA) is designed to target a unique sequence within the gene of interest in the this compound BGC.

-

Vector Construction: The sgRNA is cloned into an expression cassette. A donor DNA template containing a selectable marker (e.g., hygromycin resistance) flanked by sequences homologous to the regions upstream and downstream of the target gene is constructed.

-

Co-transformation: The Cas9 expression plasmid, the sgRNA expression cassette, and the donor DNA are co-transformed into fungal protoplasts.

-

Selection and Screening: Transformants are selected on media containing the appropriate antibiotic. Genomic DNA is then isolated from the resistant colonies and screened by PCR to confirm the targeted gene replacement.

-

Phenotypic Analysis: The knockout mutant is cultivated, and its metabolite profile is analyzed by HPLC and mass spectrometry to observe the effect of the gene deletion on this compound production. For example, knockout of the PKS-NRPS gene should abolish production entirely, while knockout of a tailoring enzyme may lead to the accumulation of a biosynthetic intermediate.

Conclusion

The biosynthesis of this compound is a fascinating example of the complex and elegant chemistry catalyzed by fungal secondary metabolite pathways. A deeper understanding of this pathway, facilitated by the experimental approaches outlined in this guide, holds significant promise for the future. This knowledge can be leveraged for the bioengineering of novel this compound analogues with improved therapeutic properties and for the development of robust microbial production platforms for this valuable molecule. The continued exploration of the this compound BGC will undoubtedly provide new insights into the evolution and function of fungal polyketide synthases and tailoring enzymes, further enriching our molecular toolbox for natural product discovery and engineering.

References

- 1. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro analysis of type II polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 4. Heterologous Expression of Fungal Biosynthetic Pathways in Aspergillus nidulans Using Episomal Vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heterologous Expression of Fungal Biosynthetic Pathways in Aspergillus nidulans Using Episomal Vectors | Springer Nature Experiments [experiments.springernature.com]

- 6. Frontiers | Heterologous production of fungal secondary metabolites in Aspergilli [frontiersin.org]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

Atpenin A5: A Technical Guide to a Potent and Specific Succinate-Ubiquinone Oxidoreductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atpenin A5 is a potent and highly specific inhibitor of mitochondrial Complex II, also known as succinate-ubiquinone oxidoreductase (SQR) or succinate (B1194679) dehydrogenase (SDH).[1][2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant pathways and workflows. Its high affinity and specificity make it an invaluable tool for studying the function of mitochondrial Complex II in both normal physiology and disease states.[4][5]

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ubiquinone (Q) binding site of Complex II.[4][6] This binding site is a hydrophobic pocket formed by the SDHB, SDHC, and SDHD subunits of the complex.[4] By occupying this site, this compound physically obstructs the access of ubiquinone, thereby preventing the transfer of electrons from the iron-sulfur clusters in the SDHB subunit to ubiquinone.[4] This blockage effectively uncouples the tricarboxylic acid (TCA) cycle from the electron transport chain at the level of Complex II.[4] Kinetic studies have shown that this compound exhibits a mixed inhibition pattern with respect to the ubiquinone analogue, UQ₂.[1][4]

Quantitative Inhibitory Data

This compound is a nanomolar inhibitor of Complex II, demonstrating significantly higher potency compared to other known Complex II inhibitors like carboxin (B1668433) and TTFA.[1] Its inhibitory concentration (IC50) varies slightly depending on the species and the specific activity being measured (SQR vs. SDH).

| Enzyme Activity | Source | IC50 Value | Reference |

| SQR Activity | Mammalian Mitochondria | 3.7 nM | [3] |

| SQR Activity | Bovine Heart Mitochondria | ~10 nM | [7] |

| SQR Activity | Nematode Mitochondria | 12 nM | [3] |

| SDH Activity | Bovine Heart Mitochondria | 5.5 nM | [1] |

| SQR Activity | Escherichia coli | 5 µM | [1] |

Table 1: IC50 Values of this compound for Succinate-Ubiquinone Oxidoreductase (SQR) and Succinate Dehydrogenase (SDH) Activity.

This compound displays remarkable specificity for Complex II, with IC50 values for Complex I and Complex III being greater than 100 µM.[1][3]

Experimental Protocols

Protocol 1: Determination of this compound IC50 for Succinate Dehydrogenase (SDH) Activity

This protocol describes a common spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound on SDH activity in isolated mitochondria by measuring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP).[1][4][8]

Materials:

-

Isolated mitochondria (e.g., from bovine heart)

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

-

Potassium succinate (10 mM)

-

Potassium cyanide (1 mM) (to inhibit Complex IV)

-

2,6-dichlorophenolindophenol (DCIP) (74 µM)

-

Ubiquinone analogue (e.g., UQ₂) (90 µM)

-

This compound stock solution (in DMSO)

-

Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, potassium succinate, potassium cyanide, DCIP, and the ubiquinone analogue.

-

Add a consistent amount of isolated mitochondrial protein (e.g., 30 µg) to each well of a microplate.

-

Add varying concentrations of this compound to the wells. Include a control with no inhibitor (DMSO vehicle only).

-

Initiate the reaction by adding the reaction mixture to the wells.

-

Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 10-30 minutes at 25°C. The rate of DCIP reduction is proportional to SDH activity.

-

Calculate the rate of reaction (ΔAbs/min) for each this compound concentration.

-

Determine the percentage of inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Coupled Enzyme Assay for Succinate Dehydrogenase Activity

This protocol offers a specific and stoichiometric method to measure the production of fumarate (B1241708) from succinate by Complex II. It is a continuous, real-time assay applicable to isolated enzyme, membrane preparations, and tissue homogenates.[9]

Materials:

-

Complex II sample (e.g., submitochondrial particles)

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.5)

-

Succinate

-

Ubiquinone analogue (e.g., UQ₁)

-

Fumarate hydratase (FumC)

-

Oxaloacetate decarboxylating malic dehydrogenase (MaeB)

-

NADP+

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

In a cuvette, combine the assay buffer, NADP+, FumC, and MaeB.

-

Add the Complex II sample.

-

Add the ubiquinone analogue.

-

Initiate the reaction by adding succinate.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

-

The rate of NADPH formation is directly proportional to the rate of fumarate production and thus to the succinate dehydrogenase activity.

-

To test inhibition, pre-incubate the Complex II sample with this compound before initiating the reaction with succinate.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Inhibition of the Electron Transport Chain by this compound.

References

- 1. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Biochemicals - CAT N°: 11898 [bertin-bioreagent.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Crystallographic Investigation of the Ubiquinone binding site of Respiratory Complex II and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiological consequences of complex II inhibition for aging, disease, and the mKATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

Atpenin A5: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atpenin A5 is a potent and highly specific inhibitor of mitochondrial complex II (succinate:ubiquinone oxidoreductase), a critical enzyme complex in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1] Originally isolated from the fungus Penicillium sp., this pyridinone derivative has garnered significant interest in the scientific community for its unique biological activities, including its role as a powerful mitochondrial ATP-sensitive potassium (mKATP) channel agonist.[2][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and a summary of its key biological functions.

Physical and Chemical Properties

This compound is a white crystalline solid with the molecular formula C₁₅H₂₁Cl₂NO₅. It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol, but insoluble in water. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₁Cl₂NO₅ | |

| Molecular Weight | 366.2 g/mol | |

| Melting Point | 83-86 °C | |

| Appearance | White crystalline solid | |

| Solubility | Soluble in DMSO, ethanol, methanol. Insoluble in water. | |

| Purity | >95% | |

| CAS Number | 119509-24-9 |

Spectral Data

While raw spectral data is not publicly available, the structural characterization of this compound has been confirmed through various spectroscopic methods.

| Technique | Description |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the methoxy (B1213986) groups, the alkyl chain protons, and the pyridinone ring proton. |

| ¹³C NMR | The carbon NMR spectrum will display resonances for the carbonyl carbon, the carbons of the pyridinone ring, the methoxy carbons, and the carbons of the alkyl side chain. |

| Mass Spectrometry | High-resolution mass spectrometry (HR-MS) confirms the elemental composition and molecular weight of this compound. |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and C-O functional groups present in the molecule. |

| UV-Vis Spectroscopy | This compound exhibits ultraviolet absorption maxima at approximately 237, 272, and 324 nm. |

Biological Activity and Mechanism of Action

This compound's primary biological function is the potent and specific inhibition of mitochondrial complex II. This inhibition occurs at the ubiquinone-binding site of the complex, thereby blocking the transfer of electrons from succinate (B1194679) to ubiquinone.[4] This action disrupts the mitochondrial electron transport chain and cellular respiration.

In addition to its role as a complex II inhibitor, this compound is also a highly effective agonist of mitochondrial ATP-sensitive potassium (mKATP) channels.[3] This activation of mKATP channels has been shown to be cardioprotective, offering protection against ischemia-reperfusion injury.[3]

The inhibitory and agonistic activities of this compound are summarized in the table below.

| Target | Activity | IC₅₀/EC₅₀ | System | Reference(s) |

| Mitochondrial Complex II | Inhibition | ~10 nM | General | [1] |

| 8.3 nM | Submitochondrial particles (SMPs) | [1] | ||

| 9.3 nM | Isolated mitochondria | [1] | ||

| 8.5 nM | Cardiomyocytes | [1] | ||

| 3.7 nM | Mammalian mitochondria | |||

| 12 nM | Nematode mitochondria | |||

| mKATP Channel | Agonism | 1 nM (effective concentration) | Isolated cardiomyocytes | [1][3] |

Signaling Pathway of this compound in Cardioprotection

The cardioprotective effects of this compound are mediated through its activation of mKATP channels, a pathway that is independent of its potent inhibition of complex II at protective concentrations.

Caption: this compound-mediated cardioprotection signaling pathway.

Experimental Protocols

Isolation of this compound from Penicillium sp.

This protocol outlines the general procedure for the isolation and purification of this compound from a fungal culture.[2]

Caption: General workflow for the isolation of this compound.

Methodology:

-

Fermentation: Culture Penicillium sp. in a suitable liquid medium to allow for the production of this compound.

-

Extraction: Extract the fermentation broth with an organic solvent such as ethyl acetate (B1210297) to partition this compound into the organic phase.

-

Concentration: Evaporate the organic solvent to obtain a crude extract.

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a suitable solvent system to partially purify the compound.

-

HPLC Purification: Further purify the fractions containing this compound using high-performance liquid chromatography (HPLC) to obtain the pure compound.

Mitochondrial Complex II Inhibition Assay

This spectrophotometric assay measures the inhibitory effect of this compound on the activity of mitochondrial complex II.[5]

Caption: Workflow for the mitochondrial complex II inhibition assay.

Materials:

-

Isolated mitochondria

-

Assay buffer (e.g., potassium phosphate (B84403) buffer)

-

Succinate (substrate)

-

Ubiquinone analog (e.g., Coenzyme Q₂)

-

Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

-

This compound stock solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, succinate, and the ubiquinone analog.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding a known amount of isolated mitochondria.

-

Immediately monitor the reduction of the artificial electron acceptor by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm for DCPIP) over time using a spectrophotometer.

-

Calculate the rate of the reaction for each concentration of this compound.

-

Plot the reaction rates against the logarithm of the this compound concentrations to determine the IC₅₀ value.

Mitochondrial KATP Channel Activation Assay (Osmotic Swelling Assay)

This assay assesses the activation of mKATP channels by this compound by measuring the resulting mitochondrial swelling.[6]

Caption: Workflow for the mitochondrial KATP channel osmotic swelling assay.

Materials:

-

Isolated mitochondria

-

Swelling buffer (containing KCl as the primary salt)

-

Control buffer (containing NaCl as the primary salt)

-

Respiratory substrates (e.g., succinate)

-

ATP (to inhibit the channel)

-

This compound stock solution

-

Spectrophotometer

Procedure:

-

Isolate mitochondria from a suitable tissue source (e.g., rat heart).

-

Resuspend the isolated mitochondria in the swelling buffer containing respiratory substrates and ATP.

-

Add this compound to the mitochondrial suspension.

-

Monitor the change in light scattering at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling due to the influx of K⁺ ions and water through the activated mKATP channels.

-

Perform control experiments using a sodium-based buffer (where K⁺ influx will not occur) and with known mKATP channel blockers to confirm the specificity of the effect.

Conclusion

This compound is a valuable research tool for studying mitochondrial function and dysfunction. Its high potency and specificity as a complex II inhibitor, coupled with its unique ability to activate mKATP channels, make it a compound of significant interest for researchers in fields ranging from bioenergetics to drug discovery for cardiovascular and neurodegenerative diseases. The information and protocols provided in this guide are intended to facilitate further investigation into the multifaceted roles of this intriguing natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Atpenins, new antifungal antibiotics produced by Penicillium sp. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The complex II inhibitor this compound protects against cardiac ischemia-reperfusion injury via activation of mitochondrial KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

Atpenin A5: A Technical Guide for Researchers

Atpenin A5 is a potent and highly specific inhibitor of mitochondrial complex II (succinate dehydrogenase, SDH), a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. This technical guide provides an in-depth overview of this compound, its physicochemical properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 119509-24-9 | |

| Molecular Formula | C₁₅H₂₁Cl₂NO₅ | |

| Molecular Weight | 366.2 g/mol | |

| Purity | ≥95% | [1] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO, ethanol, and methanol. | [3][2] |

| Synonyms | Antibiotic FO-125A₅ | [3] |

Mechanism of Action

This compound functions as a highly selective inhibitor of the ubiquinone-binding site (Q-site) of mitochondrial complex II.[4] This binding action physically obstructs the access of ubiquinone to its reduction site, thereby halting the transfer of electrons from the iron-sulfur clusters in the SDHB subunit to ubiquinone.[4] This inhibition effectively uncouples the TCA cycle from the electron transport chain at complex II.[4]

Interestingly, this compound also demonstrates a dual role by activating mitochondrial ATP-sensitive potassium (mKATP) channels.[5][6][7] This activation is observed at concentrations lower than those required for significant complex II inhibition and is linked to its cardioprotective effects against ischemia-reperfusion injury.[5][7][8]

Signaling Pathway and Cardioprotective Effect

This compound's cardioprotective effects are primarily mediated through the activation of mKATP channels, a mechanism that can be independent of its potent inhibitory effect on complex II.[5][7] Low concentrations of this compound that activate mKATP channels do not necessarily inhibit the overall enzymatic activity of complex II.[5][7]

Caption: this compound's interaction with Complex II leads to mKATP channel activation and cardioprotection.

Quantitative Data

| Parameter | Organism/System | Value | References |

| IC₅₀ (Complex II Inhibition) | Nematode Mitochondria | 12 nM | [9] |

| IC₅₀ (Complex II Inhibition) | Mammalian Mitochondria | 3.7 nM | [9] |

| IC₅₀ (Complex II Inhibition) | Submitochondrial Particles | 8.3 nM | [6] |

| IC₅₀ (Complex II Inhibition) | Isolated Mitochondria | 9.3 nM | [6] |

| IC₅₀ (Complex II Inhibition) | Cardiomyocytes | 8.5 nM | [6] |

| Optimal Cardioprotective Concentration | Isolated Cardiomyocytes | 1 nM | [5][6] |

Experimental Protocols

Determination of IC₅₀ for Succinate (B1194679) Dehydrogenase Activity

This spectrophotometric assay measures the reduction of an artificial electron acceptor to determine the inhibitory effect of this compound on SDH activity.[4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for succinate dehydrogenase.

Materials:

-

Isolated mitochondria (e.g., from bovine heart)

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

-

Potassium succinate (10 mM)

-

Potassium cyanide (1 mM) (to inhibit complex IV)

-

2,6-dichlorophenolindophenol (DCIP) (74 µM)

-

Ubiquinone analogue (e.g., UQ₂) (90 µM)

-

This compound stock solution (in DMSO)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, potassium succinate, potassium cyanide, DCIP, and the ubiquinone analogue in a cuvette.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures.

-

Initiate the reaction by adding isolated mitochondria to the cuvette.

-

Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time.

-

Calculate the rate of reaction for each this compound concentration.

-

Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vivo Cardioprotection Study in a Perfused Heart Model

This protocol assesses the cardioprotective effects of this compound in an ex vivo model of ischemia-reperfusion injury.[5]

Objective: To evaluate the ability of this compound to protect the heart from ischemia-reperfusion injury.

Experimental Groups:

-

Normoxic perfusion (control)

-

Ischemia-Reperfusion (IR) alone (vehicle control)

-

Ischemic Preconditioning (IPC) + IR

-

This compound + IR

-

5-hydroxydecanoate (5HD) + this compound + IR

-

5HD + IR

Procedure:

-

Isolate hearts from laboratory animals (e.g., rats) and perfuse them on a Langendorff apparatus.

-

For the this compound group, infuse a specific concentration of this compound (e.g., 50 nM) for a defined period (e.g., 20 minutes) before inducing global ischemia.[5]

-

Induce global ischemia for a set duration (e.g., 25 minutes) followed by a period of reperfusion (e.g., 120 minutes).[5]

-

Continuously monitor cardiac function parameters such as left ventricular pressure.

-

At the end of the reperfusion period, perfuse the heart with a stain (e.g., TTC) to differentiate between viable and infarcted tissue and measure the infarct size.

Caption: A generalized workflow for assessing cardioprotective agents using a Langendorff apparatus.

References

- 1. scbt.com [scbt.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The complex II inhibitor this compound protects against cardiac ischemia-reperfusion injury via activation of mitochondrial KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The complex II inhibitor this compound protects against cardiac ischemia-reperfusion injury via activation of mitochondrial KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physiological consequences of complex II inhibition for aging, disease, and the mKATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 119509-24-9 [chemicalbook.com]

Methodological & Application

Atpenin A5: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atpenin A5 is a potent and highly specific inhibitor of mitochondrial Complex II (Succinate Dehydrogenase, SDH), a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1][2] Its high affinity and selectivity make it an invaluable tool for studying mitochondrial function, cellular metabolism, and the effects of ETC disruption in various physiological and pathological contexts, including cancer and ischemia-reperfusion injury.[1][3][4] These application notes provide detailed protocols for the use of this compound in cell culture experiments, enabling researchers to effectively investigate its biological effects.

Mechanism of Action

This compound inhibits Complex II by binding to the ubiquinone (Q) binding site, thereby blocking the transfer of electrons from succinate (B1194679) to ubiquinone.[2] This inhibition disrupts the ETC, leading to a decrease in mitochondrial respiration and ATP production. A significant consequence of Complex II inhibition by this compound is the increased production of reactive oxygen species (ROS).[1][5] this compound has demonstrated anti-proliferative activity in various cancer cell lines.[1]

Signaling Pathway

Figure 1: this compound inhibits Complex II, blocking electron transport and increasing ROS production.

Data Presentation

Table 1: Inhibitory Potency of this compound

| System | IC50 Value | Reference |

| Mammalian Mitochondria | 3.7 nM | [6][7] |

| Nematode Mitochondria | 12 nM | [6][7] |

| Submitochondrial Particles | 8.3 nM | [8][9] |

| Isolated Mitochondria | 9.3 nM | [8][9] |

| Isolated Cardiomyocytes | 8.5 nM | [8][9] |

| Bovine Heart Mitochondria (SDH activity) | 5.5 nM | [2] |

| Rat Heart CII | 3.3 nM | [1] |

Table 2: Anti-proliferative Activity of this compound and its Analogs

| Cell Line | Compound | IC50 Value | Incubation Time | Reference |

| DU-145 (Prostate Cancer) | This compound | Not explicitly stated, but showed antineoplastic activity | 48 hours | [1] |

| PC3 (Prostate Cancer) | Analog 16c | 0.23 µM | 48 hours | [1] |

| 22Rv1 (Prostate Cancer) | Analog 16c | 0.28 µM | 48 hours | [1] |

| HEK293 (Low tumorigenic) | Analog 16c | >30 µg/mL (no cell death) | 48 hours | [1] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

This compound is soluble in ethanol (B145695) and DMSO.[6] For cell culture experiments, DMSO is the recommended solvent.

-

Prepare a high-concentration stock solution, for example, 10 mM. To do this, dissolve the appropriate amount of this compound powder in DMSO. For a 10 mM stock solution of this compound (Molecular Weight: 366.2 g/mol ), dissolve 3.662 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8] Protect from light.[8]

General Cell Culture Treatment Protocol

Workflow Diagram:

Figure 2: General workflow for treating cultured cells with this compound.

Procedure:

-

Culture cells in appropriate medium and conditions as recommended by the supplier (e.g., ATCC).[10]

-

Seed cells in multi-well plates at a density appropriate for the duration of the experiment.

-

Allow cells to adhere and resume logarithmic growth (typically 24 hours).

-

On the day of treatment, prepare fresh working solutions of this compound by diluting the stock solution in complete culture medium. It is crucial to maintain the final DMSO concentration below 1% (v/v) to avoid solvent-induced cytotoxicity.[1] A vehicle control (medium with the same concentration of DMSO) should always be included.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding to the endpoint assay.

Cell Viability/Cytotoxicity Assay (MTS Assay)

This protocol is based on the methodology described for cytotoxicity assays with this compound analogs.[1]

Materials:

-

Cells seeded in a 96-well plate and treated with this compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

Microplate reader

Procedure:

-

Following the treatment period with this compound, add 20 µL of MTS reagent to each well of the 96-well plate.

-

Incubate the plate for 3-4 hours at 37°C in a humidified, 5% CO2 incubator.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Measurement of Mitochondrial ROS Production

This protocol is adapted from general methods for detecting mitochondrial superoxide (B77818).[5]

Materials:

-

Cells cultured on coverslips or in multi-well plates

-

MitoSOX™ Red mitochondrial superoxide indicator

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Treat cells with this compound for the desired duration. A positive control (e.g., Antimycin A) and a vehicle control should be included.

-

Prepare a 5 µM working solution of MitoSOX™ Red in warm PBS or culture medium.

-

Remove the treatment medium and wash the cells once with warm PBS.

-

Add the MitoSOX™ Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

-

Wash the cells three times with warm PBS.

-

For imaging, mount the coverslips and visualize using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~510/580 nm). For quantitative analysis, use a fluorescence plate reader.

-

Analyze the fluorescence intensity to determine the relative levels of mitochondrial ROS production.

Concluding Remarks

This compound is a powerful research tool for investigating the role of mitochondrial Complex II in cellular physiology and disease. The protocols provided here offer a framework for utilizing this compound in cell culture experiments. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental questions. Careful consideration of controls, including a vehicle control, is essential for accurate data interpretation.

References

- 1. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The complex II inhibitor this compound protects against cardiac ischemia-reperfusion injury via activation of mitochondrial KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound, ubiquinone-binding site mitochondrial complex II inhibitor (CAS 119509-24-9) | Abcam [abcam.com]

- 7. abiomed.kz [abiomed.kz]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | Potassium Channel | TargetMol [targetmol.com]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

Atpenin A5: A Potent Inhibitor of Mitochondrial Respiration for Research and Drug Discovery

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atpenin A5 is a highly potent and specific inhibitor of mitochondrial Complex II, also known as succinate (B1194679) dehydrogenase (SDH) or succinate-coenzyme Q reductase (SQR).[1][2] This natural product has emerged as a critical tool for studying mitochondrial function and dysfunction, and as a potential therapeutic agent in various diseases, including cancer and ischemia-reperfusion injury.[1][3] this compound exerts its inhibitory effect by binding to the ubiquinone (Q) binding site of Complex II, thereby blocking the transfer of electrons from succinate to the electron transport chain.[4][5] This action effectively curtails mitochondrial respiration and has downstream effects on cellular metabolism and signaling.

These application notes provide detailed protocols for utilizing this compound to inhibit mitochondrial respiration in both isolated mitochondria and cell-based assays.

Mechanism of Action

This compound is a potent and selective inhibitor of mitochondrial respiratory Complex II.[1][2][6] Its mechanism involves the high-affinity binding to the ubiquinone-binding site within Complex II, which obstructs the electron flow from succinate to coenzyme Q.[4][5] This inhibition is highly specific, with this compound demonstrating significantly greater potency compared to other Complex II inhibitors like 3-nitropropionic acid (3-NP), thenoyltrifluoroacetone (TTFA), and carboxin.[1][5] Interestingly, at concentrations lower than those required for Complex II inhibition, this compound has also been shown to activate mitochondrial ATP-sensitive potassium (mKATP) channels, a mechanism that may contribute to its cardioprotective effects.[6][7][8]

Caption: Mechanism of this compound inhibition of the mitochondrial electron transport chain.

Quantitative Data

The inhibitory potency of this compound on Complex II has been determined across various biological systems. The half-maximal inhibitory concentration (IC50) values highlight its high potency.

| Biological System | IC50 (nM) | Reference |

| Mammalian Mitochondria | 3.7 | [4] |

| Nematode Mitochondria | 12 | [4] |

| Bovine Heart Mitochondria (SQR activity) | 3.6 | [5] |

| Submitochondrial Particles (SMPs) | 8.3 | [7] |

| Isolated Rat Heart Mitochondria | 9.3 | [7] |

| Isolated Cardiomyocytes | 8.5 | [7] |

| Rat Heart Mitochondria | 3.3 | [1] |

Experimental Protocols

Protocol 1: Inhibition of Complex II Activity in Isolated Mitochondria

This protocol outlines a spectrophotometric method to measure the succinate-ubiquinone reductase (SQR) activity of Complex II in isolated mitochondria and its inhibition by this compound. The assay relies on the reduction of 2,6-dichlorophenolindophenol (DCPIP), which can be monitored by a decrease in absorbance at 600 nm.[5][9]

Materials:

-

Isolated mitochondria

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5

-

Succinate solution (e.g., 1 M potassium succinate)

-

Ubiquinone-2 (CoQ2) solution (e.g., 10 mM in ethanol)

-

DCPIP solution (e.g., 5 mM in water)

-

Potassium cyanide (KCN) solution (e.g., 100 mM in water, freshly prepared)

-

Rotenone solution (e.g., 1 mM in DMSO or ethanol)

-

Antimycin A solution (e.g., 1 mM in ethanol)

-

This compound stock solution (e.g., 1 mM in DMSO)

-

96-well microplate

-

Spectrophotometer capable of kinetic reads at 600 nm

Procedure:

-

Prepare Assay Mix: In a microcentrifuge tube, prepare the assay mix containing the assay buffer, CoQ2, DCPIP, KCN, and rotenone. The final concentrations in the well should be approximately:

-

50 mM Potassium Phosphate, pH 7.5

-

100 µM CoQ2

-

80 µM DCPIP

-

1 mM KCN (to inhibit Complex IV)

-

1 µM Rotenone (to inhibit Complex I)

-

-

Add Inhibitors and Mitochondria:

-

Add the desired concentration of this compound or vehicle control (DMSO) to the wells of the 96-well plate.

-

Add isolated mitochondria to each well (the amount should be optimized, typically 5-10 µg of mitochondrial protein).

-

Incubate for 5-10 minutes at room temperature to allow the inhibitor to interact with the mitochondria.

-

-

Initiate the Reaction:

-

Start the reaction by adding succinate to each well to a final concentration of 10-20 mM.

-

-

Measure Absorbance:

-

Immediately place the plate in the spectrophotometer and begin kinetic measurements of the absorbance at 600 nm every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of DCPIP reduction (decrease in absorbance over time).

-

Determine the percent inhibition of Complex II activity by this compound compared to the vehicle control.

-

If a dose-response curve is generated, calculate the IC50 value.

-

References

- 1. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. WO2019217631A1 - Method of treating cancer with this compound derviatives - Google Patents [patents.google.com]

- 4. This compound, ubiquinone-binding site mitochondrial complex II inhibitor (CAS 119509-24-9) | Abcam [abcam.com]

- 5. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The complex II inhibitor this compound protects against cardiac ischemia-reperfusion injury via activation of mitochondrial KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The complex II inhibitor this compound protects against cardiac ischemia-reperfusion injury via activation of mitochondrial KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Determining the optimal concentration of Atpenin A5 for in vitro assays.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Atpenin A5 is a potent and highly specific inhibitor of mitochondrial Complex II (Succinate Dehydrogenase - SDH), a critical enzyme complex that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1][2] Its high affinity and specificity for the ubiquinone-binding site (Q-site) of Complex II make it an invaluable tool for studying mitochondrial function and dysfunction.[1] Interestingly, at lower concentrations, this compound has also been shown to activate mitochondrial ATP-sensitive potassium (mKATP) channels, a function independent of its inhibitory role at Complex II.[3][4] This dual activity necessitates careful determination of the optimal concentration for specific in vitro applications.

These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for their experimental needs. This includes a summary of reported effective concentrations, detailed experimental protocols for generating dose-response curves, and diagrams illustrating the relevant signaling pathways and experimental workflows.

Data Presentation: Efficacy of this compound in Various In Vitro Systems

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound for Complex II inhibition in different mammalian systems. These values serve as a starting point for designing dose-response experiments.

| System | Target | IC50 (nM) | Reference |

| Bovine Heart Mitochondria | Succinate-Ubiquinone Reductase (SQR) Activity | 3.7 | [5] |

| Bovine Heart Submitochondrial Particles (SMPs) | Complex II Activity | 8.3 | [3][6] |

| Isolated Rat Heart Mitochondria | Complex II Activity | 9.3 | [3][6] |

| Isolated Rat Cardiomyocytes | Complex II Activity | 8.5 | [3][6] |

| Nematode Mitochondria | Complex II Activity | 12 | [5] |

Note: The optimal concentration for mKATP channel activation is significantly lower than the IC50 for Complex II inhibition, with effects observed at concentrations as low as 1 nM.[3][4]

Signaling Pathways and Mechanism of Action

This compound exhibits a concentration-dependent dual mechanism of action, which is crucial to consider when designing experiments.

Inhibition of Mitochondrial Complex II

This compound acts as a non-competitive inhibitor with respect to succinate (B1194679) and a mixed inhibitor with respect to the ubiquinone analogue, UQ₂.[1] It binds to the Q-site of Complex II, physically blocking the transfer of electrons from the iron-sulfur clusters to ubiquinone.[1] This inhibition disrupts the electron transport chain, leading to a decrease in mitochondrial respiration and ATP production.

Activation of Mitochondrial KATP Channels

At very low nanomolar concentrations (e.g., 1 nM), this compound can activate mitochondrial ATP-sensitive potassium (mKATP) channels.[3][4] This effect is cardioprotective and appears to be independent of its inhibitory action on Complex II's enzymatic activity.[3] The precise mechanism of this activation is still under investigation but is thought to involve a direct or indirect interaction with the channel or a component of Complex II that modulates channel activity.

Experimental Protocols

To determine the optimal concentration of this compound for a specific in vitro assay, a dose-response experiment is essential. The following protocols outline the determination of the IC50 for Complex II inhibition and a general method for assessing cellular viability.

Protocol 1: Determination of IC50 for Complex II Activity in Isolated Mitochondria

This protocol is adapted from methods used to characterize Complex II inhibitors.[2]

Materials:

-

Isolated mitochondria (e.g., from bovine heart or rat liver)

-

Respiration Buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, and HEPES, pH 7.4)

-

Substrates: Succinate

-

Electron Acceptor: Decylubiquinone (B1670182) (or other suitable ubiquinone analog)

-

Inhibitor of Complex I: Rotenone (B1679576)

-

Inhibitor of Complex III: Antimycin A

-

This compound stock solution (in DMSO)

-

Microplate reader capable of measuring absorbance changes over time

Procedure:

-

Preparation:

-

Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in respiration buffer to achieve the final desired concentrations. A broad range (e.g., 0.1 nM to 1 µM) is recommended for the initial experiment.

-

Prepare a mitochondrial suspension in cold respiration buffer to a final concentration of approximately 0.05 mg/mL.

-

-

Assay Setup:

-

Add the mitochondrial suspension to the wells of a microplate.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-inhibitor control.

-

Add rotenone to all wells to inhibit Complex I.

-

Initiate the reaction by adding succinate and decylubiquinone.

-

-

Measurement:

-

Immediately place the plate in the microplate reader and measure the rate of decylubiquinone reduction by monitoring the change in absorbance at the appropriate wavelength (e.g., 278 nm for decylubiquinone).

-

-

Data Analysis:

-

Calculate the rate of reaction for each this compound concentration.

-

Normalize the data, setting the rate of the no-inhibitor control to 100% activity.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.

-

Protocol 2: Cell Viability/Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a chosen cell line. Assays such as MTT, MTS, or Real-Time-Glo™ can be used.

Materials:

-

Selected cell line

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, MTS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. It is advisable to test a wide concentration range initially (e.g., 1 nM to 100 µM).

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle controls.

-

-

Incubation:

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

-

Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or signal generation.

-

Measure the absorbance or luminescence using a microplate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control cells (100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the concentration that causes a 50% reduction in cell viability (IC50) using non-linear regression.

-

Conclusion

The optimal concentration of this compound is highly dependent on the specific biological question being addressed. For studies focused on the direct inhibition of mitochondrial Complex II, concentrations in the mid-to-high nanomolar range are typically required. Conversely, when investigating the effects of mKATP channel activation, much lower concentrations in the low nanomolar range should be employed. It is imperative for researchers to perform careful dose-response studies within their specific experimental system to accurately determine the appropriate concentration of this compound to elicit the desired biological effect while avoiding off-target or cytotoxic consequences.

References

- 1. benchchem.com [benchchem.com]

- 2. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The complex II inhibitor this compound protects against cardiac ischemia-reperfusion injury via activation of mitochondrial KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The complex II inhibitor this compound protects against cardiac ischemia-reperfusion injury via activation of mitochondrial KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, ubiquinone-binding site mitochondrial complex II inhibitor (CAS 119509-24-9) | Abcam [abcam.com]

- 6. medchemexpress.com [medchemexpress.com]

Atpenin A5: A Potent Inducer of Mitochondrial-Mediated Apoptosis in Cancer Cells

Application Note and Experimental Protocols for Researchers and Drug Development Professionals

Introduction

Atpenin A5 is a potent and highly specific inhibitor of mitochondrial complex II (succinate-ubiquinone oxidoreductase), a critical enzyme in both the electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2] By targeting this complex, this compound disrupts mitochondrial function, leading to the generation of reactive oxygen species (ROS), dissipation of the mitochondrial membrane potential, and ultimately, the induction of mitochondrial-mediated apoptosis.[3] This application note provides detailed protocols for utilizing this compound to induce apoptosis in cancer cells, along with methods for quantifying the apoptotic response.

Mechanism of Action

This compound binds to the ubiquinone-binding site of complex II, effectively blocking the transfer of electrons from succinate (B1194679) to ubiquinone. This inhibition leads to a cascade of events culminating in apoptotic cell death.

References

- 1. mdpi.com [mdpi.com]

- 2. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from this compound - PMC [pmc.ncbi.nlm.nih.gov]

Atpenin A5: A Potent Cardioprotective Agent in Ischemia-Reperfusion Injury

Application Notes and Protocols for Researchers

Atpenin A5, a highly potent and specific inhibitor of mitochondrial complex II (Succinate Dehydrogenase - SDH), has emerged as a significant research tool in the study of cardiac ischemia-reperfusion (I/R) injury. Its application in preclinical models has demonstrated substantial cardioprotective effects, offering a promising avenue for the development of novel therapeutic strategies against myocardial infarction and other ischemic heart diseases.

Mechanism of Action

This compound exerts its cardioprotective effects through a dual mechanism, primarily centered on mitochondrial function. Firstly, it is a powerful activator of mitochondrial ATP-sensitive potassium (mKATP) channels.[1][2][3] This activation occurs at concentrations that do not inhibit the enzymatic activity of complex II, suggesting a direct interaction with the channel or a closely associated protein.[1][2] The opening of mKATP channels is a well-established mechanism of ischemic preconditioning, leading to the preservation of mitochondrial integrity and function during I/R injury.

Secondly, at higher concentrations, this compound's canonical role as a complex II inhibitor becomes central. During ischemia, succinate (B1194679) accumulates. Upon reperfusion, the rapid oxidation of this succinate by complex II can lead to a burst of reactive oxygen species (ROS) through reverse electron transport (RET) at complex I.[3][4][5] By inhibiting SDH, this compound can blunt this pathological ROS production, thereby reducing oxidative stress and subsequent cellular damage.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies utilizing this compound in cardiac I/R models.

Table 1: Effective Concentrations of this compound

| Experimental Model | Effective Concentration | Observed Effect | Reference |

| Isolated Cardiomyocytes | 1 nM | Activation of mKATP channels and protection against simulated I/R injury | [1][2] |

| Isolated Perfused Rat Hearts | 50 nM | Increased post-I/R contractile function and decreased infarct size | [2] |

| Isolated Perfused Mouse Hearts | 100 nM | Abrogation of mitochondrial ROS production at reperfusion | [4] |

| Mammalian Mitochondria | IC₅₀ = 3.7 nM | Inhibition of complex II |

Table 2: Effects of this compound on Cardiac I/R Injury Parameters

| Experimental Model | Treatment Protocol | Key Findings | Reference |

| Isolated Cardiomyocytes | 1 nM this compound pre-treatment | Protection sensitive to mKATP antagonists (5-hydroxydecanoate and glyburide) | [1][2] |

| Isolated Perfused Rat Hearts | 50 nM this compound infusion before ischemia | Increased post-I/R contractile function; Decreased infarct size; Effects blocked by 5-hydroxydecanoate (B1195396) | [2] |